![molecular formula C14H22N2O4S B2992169 N-[2-(tert-butylsulfamoyl)ethyl]-4-methoxybenzamide CAS No. 899967-57-8](/img/structure/B2992169.png)
N-[2-(tert-butylsulfamoyl)ethyl]-4-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Directed Metalation in Organic Synthesis
N-[2-(tert-butylsulfamoyl)ethyl]-4-methoxybenzamide and its derivatives have been explored in the context of organic synthesis, particularly in directed metalation reactions. For example, a study by Reitz and Massey (1990) demonstrated the use of N-tert-butyl-N-methyl-2-methoxybenzamide in directed metalation, leading to the efficient synthesis of lunularic acid (Reitz & Massey, 1990).
Insecticidal Activities
Research into novel N-alkoxysulfenyl-N'-tert-butyl-N, N'-diacylhydrazines, which are structurally related to this compound, has shown promising insecticidal properties. Zhao et al. (2007) found that these compounds, including N-methoxysufenyl-N'-tert-butyl-N-4-ethylbenzoyl-N'-3,5-dimethylbenzoylhydrazide, exhibit strong stomach and contact poison properties against various pests (Zhao et al., 2007).
Dual Chemosensor Development
The development of dual chemosensors using compounds related to this compound has been a subject of interest. A study by Roy et al. (2019) reported on a rhodamine-based compound acting as a fluorescent dual sensor for Zn2+ and Al3+ ions, demonstrating the potential for such compounds in sensing applications (Roy et al., 2019).
Solid-Phase Peptide Synthesis
This compound derivatives have been utilized in solid-phase peptide synthesis. Thennarasu and Liu (2010) explored the use of derivatives of 2-methoxy-4-methylsulfinylbenzyl alcohol as safety-catch protecting groups and linkers, demonstrating their stability and reactivity in peptide synthesis (Thennarasu & Liu, 2010).
Antidiabetic Potential
The compound's potential in diabetes treatment has been explored. Jung et al. (2017) investigated the antidiabetic effects of a structurally similar compound, (E)-N-(4-(3-(5-bromo-4-hydroxy-2-methoxyphenyl)acryloyl) phenyl)-4-tert-butylbenzamide (SN158), demonstrating its effectiveness in activating peroxisome proliferator-activated receptors and lowering plasma glucose levels (Jung et al., 2017).
Molar Refraction and Polarizability Studies
Sawale et al. (2016) conducted studies on the molar refraction and polarizability of 4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2-methoxybenzamide hydrochloride monohydrate, a compound related to this compound. These studies contribute to understanding the physical properties of such compounds (Sawale et al., 2016).
Eigenschaften
IUPAC Name |
N-[2-(tert-butylsulfamoyl)ethyl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O4S/c1-14(2,3)16-21(18,19)10-9-15-13(17)11-5-7-12(20-4)8-6-11/h5-8,16H,9-10H2,1-4H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUICCJILODDCRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)CCNC(=O)C1=CC=C(C=C1)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
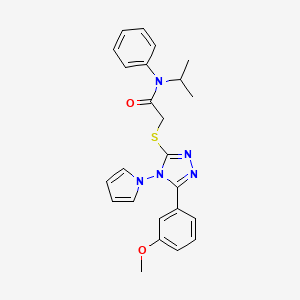
![N-(4-{[(3-chloro-4-fluorophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide](/img/structure/B2992091.png)



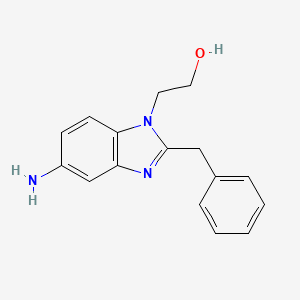


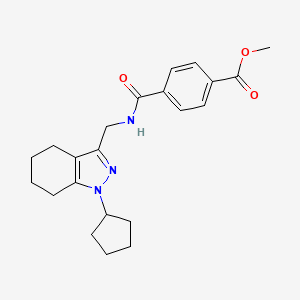
![N-(3-Methylsulfonylpropyl)-N-[(3-propylphenyl)methyl]prop-2-enamide](/img/structure/B2992104.png)
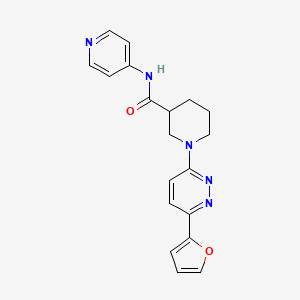
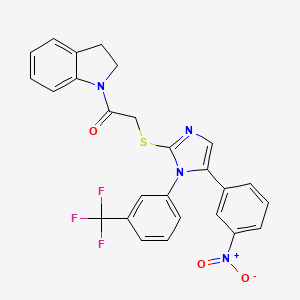

![N-[(4-Phenylsulfanyloxan-4-yl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B2992109.png)
